Non-Planar Conformation vs. Tinuvin® P
X-ray diffraction analysis establishes that 2-(2,4-dimethylphenyl)-2H-benzotriazole adopts a non-planar conformation with a measured twist angle of 48.12(6)° between the benzotriazole ring and the 2,4-dimethylphenyl group [1]. In contrast, Tinuvin® P (2-(2-hydroxy-5-methylphenyl)benzotriazole) maintains near-planarity due to the intramolecular hydrogen bond between the hydroxyl group and benzotriazole nitrogen, a feature completely absent in the target compound [1][2]. This conformational divergence dictates fundamentally different excited-state deactivation pathways: Tinuvin® P relies on excited-state intramolecular proton transfer (ESIPT), whereas the target compound dissipates UV energy via a distinct phenyl-localized channel [1].
Tinuvin® P: near-planar (<10°, H-bond stabilized)
Difference >38°; distinct deactivation mechanism
| Evidence Dimension | Molecular twist angle (benzotriazole-phenyl dihedral) |
|---|---|
| Target Compound Data | 48.12(6)° (non-planar) |
| Comparator Or Baseline | Tinuvin® P: near-planar (< 10°, intramolecular H-bond stabilized) |
| Quantified Difference | Difference > 38° in twist angle; distinct photophysical mechanism (ESIPT vs. phenyl-localized deactivation) |
| Conditions | Single-crystal X-ray diffraction at ambient temperature |
Why This Matters
The distinct deactivation mechanism means this compound cannot be functionally replaced by Tinuvin® P in applications where specific photophysical behavior is required, such as in specialized polymer blends or where ESIPT-mediated stabilization is undesirable.
- [1] Claramunt RM, María DS, Pinilla E, Torres MR, Elguero J. Structural Studies of Two Tinuvin® P Analogs: 2-(2,4-Dimethyl-phenyl)-2H-benzotriazole and 2-Phenyl-2H-benzotriazole. Molecules. 2007;12(9):2201-2214. View Source
- [2] Rieker J. Ultraviolet stabilizers of the 2-(hydroxyphenyl)benzotriazole class: influence of substituents on structure and spectra. Semantic Scholar. 2025. View Source
